REACTION_CXSMILES
|
[S:1]([CH2:5][CH2:6][OH:7])([OH:4])(=[O:3])=[O:2].C1C=CC(NC2C=CC(NC3C=C[CH:25]=[CH:26][CH:27]=3)=CC=2)=CC=1.[C:28]1(C=CC(O)=CC=1)[OH:29].COC>>[C:28]([O:7][CH2:6][CH2:5][S:1]([OH:4])(=[O:3])=[O:2])(=[O:29])[C:26]([CH3:25])=[CH2:27] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)CCO
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)NC=2C=CC(=CC2)NC=3C=CC=CC3
|
Name
|
monomethyl ether hydroquinone
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1.COC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added 95.2 Kg
|
Type
|
CUSTOM
|
Details
|
both serving as polymerization inhibitors
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated for about 6 hours under a vacuum of about 90 mm. Hg
|
Duration
|
6 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCS(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |